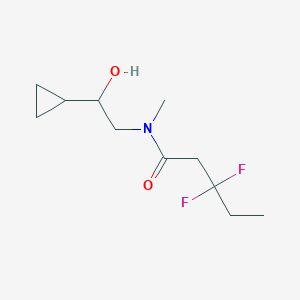![molecular formula C16H25N5O4S B7358838 N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide, also known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Bz-423 is a member of a class of compounds known as benzamides, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in cellular defense mechanisms. Nrf2 activation leads to the upregulation of genes involved in antioxidant defense, detoxification, and immune regulation. This compound has also been shown to inhibit the activity of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the immune response in animal models of autoimmune disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide is that it has been extensively studied in animal models of disease, which allows for a better understanding of its potential therapeutic applications. However, one limitation of this compound is that it has not yet been tested in human clinical trials, which limits its potential use in human medicine.
Orientations Futures
There are a number of future directions for research on N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide. One area of research is the development of more potent and selective Nrf2 activators. Another area of research is the evaluation of this compound in human clinical trials for the treatment of autoimmune diseases and cancer. Additionally, the potential use of this compound as a tool for studying the role of Nrf2 in disease pathogenesis is an area of interest. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications. Its mechanism of action involves the activation of Nrf2 and inhibition of NF-κB, leading to a range of biochemical and physiological effects. While there are limitations to its use in human medicine, future research may lead to the development of more potent and selective Nrf2 activators and the evaluation of this compound in human clinical trials.
Méthodes De Synthèse
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide can be synthesized using a two-step process. The first step involves the reaction of 4-aminopiperidine with 4-nitrobenzyl bromide to form N-(4-nitrobenzyl)-4-aminopiperidine. The second step involves the reduction of the nitro group to an amine group using hydrogen gas and palladium on carbon. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-proline to form this compound.
Applications De Recherche Scientifique
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S/c17-26(24,25)20-14-6-9-21(10-7-14)11-8-15(22)19-16(23)18-12-13-4-2-1-3-5-13/h1-5,14,20H,6-12H2,(H2,17,24,25)(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXFUBMYUZDJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)N)CCC(=O)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)

![4-[2-(5-Chloro-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B7358773.png)
![2-[3-hydroxy-1-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetyl]piperidin-3-yl]-N-methylacetamide](/img/structure/B7358781.png)
![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)
![[2-Fluoro-5-(trifluoromethyl)phenyl]-[2-methyl-2-(2-methylpropyl)pyrrolidin-1-yl]methanone](/img/structure/B7358789.png)

![2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7358802.png)
![2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)-7-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B7358804.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)

![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)
![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)
![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)